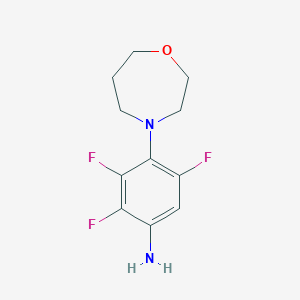

2,3,5-Trifluoro-4-(1,4-oxazepan-4-yl)aniline

Description

Properties

CAS No. |

918137-48-1 |

|---|---|

Molecular Formula |

C11H13F3N2O |

Molecular Weight |

246.23 g/mol |

IUPAC Name |

2,3,5-trifluoro-4-(1,4-oxazepan-4-yl)aniline |

InChI |

InChI=1S/C11H13F3N2O/c12-7-6-8(15)9(13)10(14)11(7)16-2-1-4-17-5-3-16/h6H,1-5,15H2 |

InChI Key |

WMOJSFPFTCQVPD-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCOC1)C2=C(C=C(C(=C2F)F)N)F |

Origin of Product |

United States |

Preparation Methods

Nitration Step

The nitration of a compound such as 2-fluoro-4-nitroaniline can be performed using a mixture of concentrated nitric and sulfuric acids. The reaction conditions (temperature and time) must be optimized to avoid over-nitration or degradation.

Example Reaction:

$$

\text{2-Fluoro-4-nitroaniline} + \text{HNO}_3 \rightarrow \text{Nitrated Product}

$$

Reduction Step

The reduction of the nitro group can be accomplished using Raney Nickel in a hydrogen atmosphere or through chemical reduction with reagents like lithium aluminum hydride.

Example Reaction:

$$

\text{Nitrated Product} + \text{H}_2 \xrightarrow{\text{Raney Ni}} \text{Aniline Derivative}

$$

Cyclization to Form Oxazepane

The cyclization step can utilize a variety of methods, including the reaction with epoxides or aldehydes in the presence of Lewis acids such as lithium triflate.

Example Reaction:

$$

\text{Aniline Derivative} + \text{Epoxide} \rightarrow \text{Oxazepane Product}

$$

Summary of Key Findings from Literature

| Step | Reaction Type | Key Reagents | Conditions | Yield |

|---|---|---|---|---|

| 1 | Nitration | HNO₃/H₂SO₄ | 0 °C | High |

| 2 | Reduction | Raney Ni | H₂, 50 psi | Moderate |

| 3 | Cyclization | Epoxide | Lewis Acid | High |

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trifluoro-4-(1,4-oxazepan-4-yl)aniline can undergo various types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols .

Scientific Research Applications

2,3,5-Trifluoro-4-(1,4-oxazepan-4-yl)aniline has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Investigated for its potential use in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,3,5-Trifluoro-4-(1,4-oxazepan-4-yl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes. The oxazepane ring may contribute to the compound’s binding affinity to certain proteins or enzymes .

Comparison with Similar Compounds

Research Findings and Hypotheses

- The target compound’s oxazepane ring, while synthetically challenging, may benefit from modular synthesis routes.

- Biological Activity : Fluorination in the target compound likely enhances receptor affinity in kinase or GPCR targets, whereas the benzodiazepine’s fused ring system might favor histone deacetylase (HDAC) inhibition, as seen in related compounds.

- Crystallographic Analysis : If structural data for the target compound exists, tools like SHELX may have been employed for refinement, leveraging its robustness in small-molecule crystallography .

Biological Activity

2,3,5-Trifluoro-4-(1,4-oxazepan-4-yl)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical properties:

- Molecular Formula : C11H14F3N2O

- Molecular Weight : 228.238 g/mol

- CAS Number : 918137-45-8

Synthesis

The synthesis of 2,3,5-Trifluoro-4-(1,4-oxazepan-4-yl)aniline typically involves the introduction of the oxazepane ring onto a trifluorinated aniline scaffold. The process can be optimized for yield and purity through various methods including nucleophilic substitution and cyclization reactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally related to 2,3,5-Trifluoro-4-(1,4-oxazepan-4-yl)aniline. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines such as HT-1080 (fibrosarcoma), MCF-7 (breast cancer), and A549 (lung carcinoma) with IC50 values indicating effective growth inhibition .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5e | HT-1080 | 19.56 |

| 5e | MCF-7 | 25.00 |

| 5e | A549 | 30.00 |

The mechanism of action was linked to apoptosis induction via caspase activation and cell cycle arrest at the G2/M phase .

Antiviral Activity

While primarily noted for its anticancer properties, compounds similar to 2,3,5-Trifluoro-4-(1,4-oxazepan-4-yl)aniline have also been evaluated for antiviral activity. However, studies indicate limited efficacy against SARS-CoV-2 with EC50 values exceeding 100 µM .

Structure-Activity Relationships (SAR)

The biological activity of 2,3,5-Trifluoro-4-(1,4-oxazepan-4-yl)aniline can be influenced by various structural modifications:

- Fluorine Substitution : The presence of trifluoromethyl groups enhances lipophilicity and may improve membrane permeability.

- Oxazepane Ring : The incorporation of the oxazepane moiety is crucial for biological activity as it contributes to the overall conformation and interaction with biological targets.

Case Studies

A case study involving the synthesis and evaluation of novel derivatives based on the oxazepane structure revealed promising results in terms of anticancer efficacy. The study utilized molecular docking techniques to predict interactions with key proteins involved in cancer cell proliferation .

Q & A

Basic: What synthetic strategies are recommended for preparing 2,3,5-Trifluoro-4-(1,4-oxazepan-4-yl)aniline, and how can side reactions be minimized?

Answer:

- Step 1 : Start with a fluorinated aniline precursor (e.g., 2,3,5-trifluoroaniline) and functionalize the para position via nucleophilic aromatic substitution (NAS) to introduce the oxazepane ring. Use activating groups (e.g., nitro or amino) to enhance reactivity .

- Step 2 : For oxazepane introduction, employ cyclization reactions (e.g., ring-opening of epoxides or aziridines) or coupling with pre-formed oxazepane derivatives. Protect the aniline NH2 group with tert-butoxycarbonyl (Boc) to prevent undesired side reactions .

- Step 3 : Monitor reaction progress using 19F NMR spectroscopy to track fluorine environments and high-resolution mass spectrometry (HRMS) for molecular weight validation .

- Common pitfalls : Competing fluorodeamination or over-fluorination. Mitigate via controlled temperature (<80°C) and anhydrous conditions .

Advanced: How can computational methods guide the design of 2,3,5-Trifluoro-4-(1,4-oxazepan-4-yl)aniline derivatives for improved bioactivity?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites for functionalization. Compare with bioactive analogs (e.g., Contezolid’s oxazolidinone scaffold) .

- Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., bacterial ribosomes) to assess steric and electronic compatibility. Use software like AutoDock Vina with force fields optimized for fluorine interactions .

- SAR Analysis : Synthesize derivatives with modified oxazepane substituents (e.g., methyl, hydroxyl) and correlate computed descriptors (e.g., LogP, polar surface area) with experimental MIC values .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- 19F NMR : Resolve fluorine environments (δ ~ -110 to -150 ppm) to confirm trifluoro substitution and rule out positional isomers .

- X-ray Crystallography : Use SHELXL for refinement to resolve the oxazepane ring conformation and hydrogen-bonding networks. High-resolution data (d-spacing <0.8 Å) is essential for accurate fluorine placement .

- Elemental Analysis : Validate C/H/N/F ratios (±0.3% tolerance). Account for fluorine’s high electronegativity in combustion calculations .

Advanced: How can researchers resolve contradictions in stability data under varying pH conditions?

Answer:

- Experimental Design : Perform accelerated stability studies (40°C/75% RH) in pH 1–10 buffers. Use HPLC-UV (λ = 254 nm) to track degradation products (e.g., hydrolyzed oxazepane or defluorinated byproducts) .

- Kinetic Analysis : Apply the Arrhenius equation to extrapolate shelf-life. Identify pH-dependent degradation pathways (e.g., acid-catalyzed ring-opening vs. base-induced deamination) .

- Mitigation : Stabilize via lyophilization (for aqueous formulations) or encapsulation in pH-responsive polymers .

Basic: What solvent systems are optimal for solubility and reactivity studies?

Answer:

- Polar aprotic solvents : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance solubility (≥50 mg/mL) for NAS reactions. Avoid protic solvents (e.g., water, methanol) to prevent hydrolysis .

- Low-polarity solvents : Use dichloromethane (DCM) or tetrahydrofuran (THF) for catalytic reactions (e.g., palladium-mediated couplings). Confirm solubility via nephelometry .

Advanced: How does the oxazepane ring influence the compound’s pharmacokinetic properties?

Answer:

- Metabolic Stability : The oxazepane’s saturated ring reduces CYP450-mediated oxidation compared to aromatic systems. Test in human liver microsomes (HLM) with LC-MS/MS quantification .

- Permeability : Use Caco-2 cell assays to evaluate intestinal absorption. The ring’s flexibility may enhance membrane penetration but reduce efflux pump resistance .

- Toxicity Screening : Assess hERG channel inhibition (patch-clamp assays) and Ames mutagenicity. Fluorine’s electronegativity may mitigate cardiotoxicity .

Basic: What purification methods are effective for isolating 2,3,5-Trifluoro-4-(1,4-oxazepan-4-yl)aniline?

Answer:

- Flash Chromatography : Use silica gel with ethyl acetate/hexane gradients (10–50% EA). Monitor fractions by TLC (Rf = 0.3–0.5) .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high yield (>80%). Slow cooling (1°C/min) improves crystal purity .

- Distillation : For volatile impurities, employ vacuum distillation (P < 10 mmHg, T < 150°C) with a Vigreux column .

Advanced: Can this compound serve as a catalyst or building block in dynamic covalent chemistry?

Answer:

- Hydrazone/Imine Formation : Test catalytic activity in hydrazone exchange reactions (e.g., aniline-catalyzed systems). Monitor kinetics via 1H NMR .

- Dynamic Combinatorial Libraries (DCLs) : Incorporate into DCLs to study self-assembly. Use HPLC-MS to identify equilibrium-driven product distributions .

- Limitations : Fluorine’s electron-withdrawing effects may reduce nucleophilicity. Mitigate via para-substituent tuning .

Basic: How to validate synthetic yields and detect trace impurities?

Answer:

- Quantitative NMR (qNMR) : Use 1,3,5-trimethoxybenzene as an internal standard. Ensure >95% purity by integrating aromatic vs. aliphatic peaks .

- LC-HRMS : Detect sub-0.1% impurities (e.g., des-fluoro byproducts) with a C18 column and 0.1% formic acid mobile phase .

Advanced: What environmental precautions are needed for handling this compound?

Answer:

- Degradation Studies : Use MnFe2O4/Zn2SiO4 photocatalysts under UV-Vis light to assess mineralization efficiency (>90% TOC removal). Optimize via Box-Behnken experimental design .

- Waste Treatment : Implement Fenton’s reagent (Fe²⁺/H2O2) for oxidative degradation. Monitor aniline derivatives via GC-MS to ensure complete breakdown .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.